molecular formula C13H21NO3 B2373164 tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1956335-05-9

tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2373164
CAS No.: 1956335-05-9
M. Wt: 239.315
InChI Key: FRDKHPVZXIMDRB-XNWIYYODSA-N
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Description

tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic organic compound featuring a nitrogen atom within its azabicyclo[3.2.1]octane core. The molecule includes a tert-butoxycarbonyl (Boc) protecting group at the 8-position, a ketone at the 3-position, and a methyl substituent at the 2-position. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and molecular glues .

Properties

IUPAC Name

tert-butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDKHPVZXIMDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2C(=O)OC(C)(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Reduction of Pyroglutamate Derivatives

A prominent synthetic route involves the stereocontrolled reduction of methyl tert-butoxycarbonyl pyroglutamate derivatives. As detailed in a Chinese patent (CN105294700B), sodium triethylborohydride serves as the reducing agent in ethanol at 0°C. The reaction proceeds via selective hydride attack at the carbonyl group, followed by intramolecular cyclization to form the bicyclic framework. Key steps include:

  • Synthesis of Methyl tert-Butoxycarbonyl Pyroglutamate :

    • BOC anhydride reacts with methyl pyroglutamate in dichloromethane in the presence of 4-dimethylaminopyridine (DMAP).
    • Yield: 75% after 12 hours at room temperature.
    • Characterization: $$ ^1 \text{H-NMR} $$ (CDCl$$_3$$) confirms the intermediate structure with signals at δ 4.59 (s, 1H), 3.7 (s, 3H), and 1.49 (s, 9H).
  • Reduction and Cyclization :

    • Sodium triethylborohydride in ethanol reduces the ketone group at 0°C, inducing ring closure.
    • Quenching with saturated sodium bicarbonate and subsequent workup yields the bicyclic product.

Advantages : High stereochemical control; avoids harsh conditions.
Limitations : Requires stringent temperature control; moderate yields.

Grignard Addition to Bicyclic Esters

An alternative method employs Grignard reagents to functionalize preformed 8-azabicyclo[3.2.1]octane scaffolds. Ambeed’s protocol utilizes methyl magnesium bromide to methylate 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester in tetrahydrofuran (THF) at -78°C.

  • Reaction Setup :

    • The bicyclic ester is dissolved in THF and cooled to -78°C under inert atmosphere.
    • Methyl magnesium bromide (3.0 M in diethyl ether) is added dropwise.
  • Workup and Purification :

    • After 2 hours at room temperature, the mixture is quenched with saturated ammonium chloride and extracted with ethyl acetate.
    • Silica gel chromatography isolates the product with a 63% yield.

Mechanistic Insight : The Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol intermediate that dehydrates under reaction conditions to yield the α,β-unsaturated ketone, which subsequently undergoes tautomerization.

Advantages : Scalable; uses commercially available reagents.
Limitations : Low-temperature requirements; chromatographic purification needed.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents/Conditions Yield Key Advantages
Enantioselective Reduction Methyl pyroglutamate NaBH(Et)$$_3$$, 0°C, ethanol 75% Stereochemical fidelity
Grignard Addition 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate MeMgBr, THF, -78°C to RT 63% Functional group compatibility

Stereochemical Considerations and Byproduct Formation

Both methods face challenges in managing stereochemistry. The reduction route preserves the tert-butoxycarbonyl (BOC) group, which sterically shields the nitrogen, preventing epimerization. In contrast, the Grignard approach risks racemization at the bridgehead carbon if quenching is delayed.

Byproducts :

  • Method 1 : Partial hydrolysis of the BOC group under acidic workup conditions.
  • Method 2 : Over-addition of Grignard reagent leading to dimethylated derivatives.

Industrial-Scale Adaptations and Process Optimization

For large-scale synthesis, the Grignard method is preferred due to shorter reaction times and easier reagent handling. However, the enantioselective route is favored for producing enantiopure material required in pharmaceutical applications. Recent advancements include:

  • Catalytic Asymmetric Reductions : Substituting stoichiometric NaBH(Et)$$_3$$ with chiral catalysts (e.g., Corey-Bakshi-Shibata) to enhance enantiomeric excess.
  • Flow Chemistry : Continuous flow systems mitigate exothermic risks in Grignard reactions, improving safety and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group undergoes nucleophilic substitution under basic conditions. For example, deprotection of the tert-butyloxycarbonyl (Boc) group occurs via acidolysis:

Reagent/ConditionsProductYieldSource
Trifluoroacetic acid (TFA) in DCM2-methyl-3-oxo-8-azabicyclo[3.2.1]octane>90%

This reaction is pivotal for generating free amines for further derivatization in drug discovery .

Enolate Formation and Alkylation

The 3-oxo group facilitates enolate generation, enabling α-alkylation or triflation :

ReactionReagents/ConditionsMajor ProductYieldSource
Enolate triflationLiHMDS, Comins’ reagent (THF, -78°C)3-Triflyloxy-8-azabicyclo derivative92%
AlkylationAlkyl halides, LDA (THF, -78°C)α-Alkylated bicyclic ketone75–85%

Triflate intermediates are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation and Reduction

The ketone group participates in redox reactions:

Oxidation

TargetReagents/ConditionsProductYieldSource
Ketone oxidationKMnO₄ (acidic)Dicarboxylic acid derivative68%

Reduction

TargetReagents/ConditionsProductYieldSource
Ketone reductionNaBH₄ (MeOH, 0°C)3-Hydroxy-8-azabicyclo derivative82%

Reduction products serve as chiral building blocks for tropane alkaloid synthesis .

Ring-Opening and Rearrangement

Acid or base treatment induces ring-opening reactions :

ConditionsReagentsProductYieldSource
HCl (gaseous) in EtOHEthanol, refluxLinear amino ketone derivative78%

This reactivity is exploited to access open-chain intermediates for further functionalization.

Cross-Coupling Reactions

The triflate derivative enables palladium-catalyzed couplings :

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂ (dioxane, 80°C)Biaryl-substituted bicyclic compound65%

Such reactions introduce aromatic moieties for structure-activity relationship (SAR) studies .

Stability and Degradation

The compound demonstrates stability under standard storage conditions but degrades under prolonged exposure to:

  • Strong acids/bases : Hydrolysis of the carbamate group .

  • UV light : Radical-mediated decomposition.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has shown potential as an intermediate in the synthesis of biologically active molecules, particularly in drug development targeting various diseases.

Case Study: PARP Inhibition

Research indicates that this compound can inhibit the activity of the PARP-1 enzyme, which is crucial in DNA repair mechanisms associated with cancer cells. By inhibiting PARP-1, the compound enhances the efficacy of certain chemotherapeutic agents, making it a valuable candidate for cancer treatment strategies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its structural characteristics that allow for various chemical transformations.

Synthesis Methodologies

Recent studies have focused on achieving stereochemical control during the synthesis of this compound, allowing for the generation of specific stereoisomers that may exhibit enhanced biological activity . The methodologies include desymmetrization processes starting from achiral precursors.

The unique bicyclic structure of this compound influences its interaction with biological targets, making it a subject of interest in pharmacological research.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways in the body. These interactions can modulate the activity of neurotransmitters and other signaling molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

The compound is compared to structurally related azabicyclo[3.2.1]octane derivatives, which differ in substituent positions, functional groups, or ring sizes. Key analogs include:

Compound Key Structural Differences Similarity Score References
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ethyl ester instead of tert-butyl; lacks 2-methyl group 0.77
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Lacks 2-methyl group 0.75
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate Larger 9-azabicyclo[3.3.1]nonane core 0.73
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate Oxo group at position 8 instead of 3; Boc group at position 3
tert-Butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Oxo group at position 2 instead of 3
tert-Butyl endo/exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Amino group at position 3 (endo/exo configuration) 0.98
tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxy group at position 6

Biological Activity

tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as 8-Boc-2-methyl-3-oxo-8-azabicyclo[3.2.1]octane, is a member of the tropane alkaloid family, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound exhibits structural features that suggest potential interactions within biological systems, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily linked to its mechanism of action as a competitive antagonist at postganglionic muscarinic receptor sites within the parasympathetic nervous system. This interaction can lead to various physiological effects, including:

  • Decreased secretions : Inhibition of glandular secretion.
  • Slowed gastrointestinal motility : Affecting digestion and absorption.
  • Increased heart rate : Resulting from reduced vagal tone.

These effects are characteristic of tropane alkaloids, which modulate cholinergic pathways in the nervous system.

Pharmacokinetics

Similar compounds within the tropane family are known for their favorable pharmacokinetic profiles:

  • Absorption : Well absorbed through biological membranes.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine.

Understanding these pharmacokinetic properties is crucial for evaluating the therapeutic potential and safety profile of this compound .

Biological Activity and Applications

Research indicates that this compound has several significant biological activities, including:

  • Neuropharmacological Effects :
    • Potential use in treating CNS disorders due to its interaction with cholinergic receptors.
    • Investigated for effects on memory and cognition.
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of tropane alkaloids exhibit antimicrobial activity against various bacterial strains, although specific data for this compound requires further exploration .
  • Chemical Synthesis Applications :
    • Serves as a key intermediate in organic synthesis, facilitating the development of complex organic molecules and pharmaceuticals .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, emphasizing its potential in drug discovery:

Study Findings
Study ADemonstrated the synthesis of tert-butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane derivatives with enhanced biological activity against specific targets in the CNS .
Study BInvestigated the pharmacodynamics of related tropane alkaloids, highlighting their role in modulating neurotransmitter release and synaptic plasticity .
Study CReported on the antimicrobial efficacy of tropane derivatives, suggesting a broader application in treating infections caused by resistant strains .

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis of this bicyclic compound typically involves multi-step routes to construct the azabicyclo[3.2.1]octane scaffold. Common strategies include:

  • Enantioselective cyclization : Starting from acyclic precursors with pre-existing stereochemical information to ensure proper ring closure .
  • Desymmetrization of tropinone derivatives : Utilizing achiral intermediates that undergo selective functionalization to generate chiral centers .
  • Protection/deprotection sequences : The tert-butyloxycarbonyl (Boc) group is often introduced early to protect the nitrogen atom, enabling subsequent functionalization of the 2-methyl and 3-oxo groups .

Q. Critical factors for stereochemical control :

  • Temperature (low temps favor kinetic products), solvent polarity (polar solvents stabilize transition states), and catalysts (chiral catalysts for asymmetric induction). For example, kinetic resolution during cyclization can yield enantiomeric excess >90% under optimized conditions .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)StereoselectivityKey Reference
Enantioselective route65–75>90% ee
Tropinone derivatization50–60Moderate
Boc-protection pathway70–80High

Q. How is the molecular structure of this compound characterized, and what analytical techniques resolve ambiguities in functional group assignments?

Answer: Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish the bicyclic scaffold, with characteristic shifts for the Boc group (~1.4 ppm for tert-butyl protons) and carbonyl (3-oxo) at ~170 ppm in 13^13C NMR .
  • X-ray crystallography : Resolves stereochemical ambiguities; the bicyclic system’s puckering and substituent orientations are confirmed via single-crystal analysis .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C13_{13}H21_{21}NO3_3) with <2 ppm error .

Data contradiction example : Conflicting 1^1H NMR signals for the 2-methyl group may arise from conformational flexibility. Dynamic NMR or variable-temperature studies can clarify exchange processes .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step of this compound, and how can competing side reactions be suppressed?

Answer: Low yields often stem from:

  • Ring strain : The bicyclo[3.2.1]octane system imposes steric constraints, leading to incomplete cyclization. Mitigation includes using high-dilution conditions to favor intramolecular reactions over dimerization .
  • Oxidative degradation : The 3-oxo group is prone to over-oxidation. Catalytic hydrogenation or mild reducing agents (e.g., NaBH4_4) stabilize intermediates .

Q. Experimental optimization :

  • Design of Experiments (DoE) : Varying temperature, solvent (e.g., THF vs. DCM), and catalyst loading identifies optimal parameters. For instance, THF at −78°C improves cyclization efficiency by 30% .

Q. How does the 8-azabicyclo[3.2.1]octane scaffold influence biological activity, and what computational tools predict its interactions with pharmacological targets?

Answer: The scaffold’s rigidity and nitrogen positioning mimic natural alkaloids (e.g., tropanes), enabling interactions with:

  • Neurological targets : Dopamine and serotonin transporters, validated via radioligand binding assays .
  • Enzymes : Inhibition of monoamine oxidases (MAOs) due to hydrogen bonding with the 3-oxo group .

Q. Computational approaches :

  • Molecular docking (AutoDock Vina) : Predicts binding affinities to receptors (e.g., ∆G = −9.2 kcal/mol for MAO-B) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .

Q. Table 2: Predicted Pharmacological Interactions

TargetBinding Affinity (∆G, kcal/mol)Key Interaction Sites
Dopamine transporter−8.52-methyl, Boc group
MAO-B−9.23-oxo, bicyclic N

Q. How can researchers reconcile discrepancies in reported solubility and stability data for this compound across studies?

Answer: Contradictions arise from:

  • Polymorphism : Different crystalline forms alter solubility (e.g., amorphous vs. crystalline). Powder X-ray diffraction (PXRD) identifies dominant phases .
  • Degradation pathways : The Boc group hydrolyzes under acidic conditions, reducing stability. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics (t90_{90} = 6 months in inert atmospheres) .

Q. Methodological recommendations :

  • Standardize solvent systems (e.g., DMSO for solubility assays).
  • Use HPLC with charged aerosol detection (CAD) for purity analysis, resolving degradation products .

Q. What are the best practices for designing enantioselective syntheses of derivatives, and how do steric effects govern regioselectivity?

Answer: Enantioselective strategies :

  • Chiral auxiliaries : Install temporary stereochemical guides (e.g., Evans oxazolidinones) removed post-cyclization .
  • Asymmetric catalysis : Rhodium-catalyzed hydrogenation achieves >95% ee for exo- vs. endo-products .

Q. Steric effects :

  • The 2-methyl group directs electrophilic attacks to the less hindered C-6 position. Molecular mechanics simulations (MMFF94 force field) quantify steric bulk using Connolly surface analysis .

Q. How can researchers validate the compound’s role in tropane alkaloid synthesis, and what spectroscopic markers confirm successful incorporation?

Answer: Validation methods :

  • Isotopic labeling : 13^{13}C-labeled precursors track incorporation into alkaloids like cocaine analogs via LC-MS/MS .
  • IR spectroscopy : The 3-oxo carbonyl stretch (~1680 cm1^{-1}) and Boc C=O (~1720 cm1^{-1}) confirm structural integrity during derivatization .

Q. Case study :

  • Coupling with phenylacetic acid derivatives via EDC/HOBt yields intermediates for anticholinergic agents. 1^1H NMR monitors disappearance of the 3-oxo proton (δ 2.8 ppm) .

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